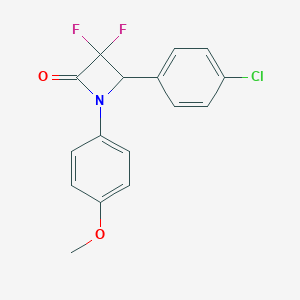

4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHLUJRTMSQQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one exhibit significant anticancer properties. For instance, studies have shown that azetidine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that azetidine derivatives with similar structural motifs had IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting promising anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, which are key players in inflammatory diseases.

Case Study : A research article highlighted the use of azetidine derivatives in models of rheumatoid arthritis, showing a reduction in inflammation markers by up to 50% when treated with these compounds .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial potential of this class of compounds. The presence of halogenated phenyl groups has been linked to enhanced activity against bacterial strains.

Case Study : A study evaluated the antibacterial activity of various azetidine derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of This compound suggests that modifications to the phenyl rings and the azetidine core significantly influence its biological activity. The presence of electron-withdrawing groups like chlorine and fluorine enhances its potency against cancer cells and pathogens by increasing lipophilicity and facilitating better membrane penetration.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it could inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (Cl, CF₃) and electron-donating groups (MeO) modulate reactivity and biological activity. For instance, trifluoromethyl groups (CF₃) in reduce synthetic accessibility (15% yield) compared to chloro or methoxy derivatives.

- Stereochemistry : Compounds like (3R,4S)-configured β-lactams highlight the role of stereochemistry in drug design, though racemic mixtures are common in early-stage syntheses.

- Physical State : Most analogs are oils (e.g., ), while oxadiazole-containing derivatives form solids, likely due to increased crystallinity.

Pharmacological and Functional Comparisons

Anticancer Activity

- Gem-difluoro motifs are known to enhance metabolic stability and target binding in β-lactams .

Antimicrobial Activity

- Oxadiazole-containing derivatives (e.g., ) showed potent antibacterial and antifungal activity, with MIC values comparable to reference drugs like ciprofloxacin . The 4-(4-ClPh) and 4-MeOPh groups in these compounds likely contribute to membrane penetration.

- Pyrazoline-linked azetidinones demonstrated broad-spectrum antimicrobial effects via broth dilution assays, suggesting that hybrid heterocycles enhance efficacy.

Ulcerogenic Potential

Spectroscopic and Analytical Comparisons

- IR Spectroscopy : All β-lactams show strong C=O stretching near 1770 cm⁻¹ (e.g., 1774.5 cm⁻¹ in ), confirming the intact lactam ring.

- NMR Data : Fluorine atoms in the target compound and analogs produce distinct coupling patterns in ¹⁹F NMR, while para-substituted aryl groups result in characteristic aromatic splitting in ¹H NMR .

Biological Activity

The compound 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one is a member of the azetidinone class, which has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, emphasizing its pharmacological significance.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H14ClF2N O2

- Molecular Weight : 323.73 g/mol

The compound features a unique azetidinone ring structure substituted with both chlorophenyl and methoxyphenyl groups, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of azetidinones exhibit significant anticancer properties. For instance:

- A related compound showed high activity against HT-29 colon cancer cells with an IC50 of 9 nM and MCF-7 breast cancer cells with an IC50 of 17 nM .

- The compound's structural similarity suggests potential efficacy against similar cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of azetidinones have been explored extensively:

- Compounds with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Specific derivatives have been reported to possess high antitubercular activity with MIC values around 3.12 µg/mL against Mycobacterium tuberculosis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

- It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), with some derivatives exhibiting IC50 values significantly lower than standard inhibitors .

Synthesis and Evaluation

A series of azetidinones were synthesized using cycloaddition approaches, followed by biological evaluation. The synthesized compounds were subjected to various assays to determine their efficacy against cancer cell lines and bacterial strains.

Table 1: Summary of Biological Activities

The biological activities of this compound may be attributed to its ability to interact with various biomolecules:

Q & A

Q. Tables

| Parameter | Value | Reference |

|---|---|---|

| Crystallographic Space Group | P21/n (Monoclinic) | |

| Unit Cell Volume (ų) | 2107.09 | |

| HPLC Purity | >98% | |

| ¹⁹F NMR Shift (CF₂) | δ −120 to −140 ppm |

Q. Notes

- Avoid commercial suppliers like BenchChem (e.g., ) due to unreliable purity claims.

- For stereochemical analysis, prioritize peer-reviewed crystallographic data () over vendor-provided specifications.

- Contradictions in cytotoxicity data () necessitate rigorous metabolite profiling and assay standardization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.